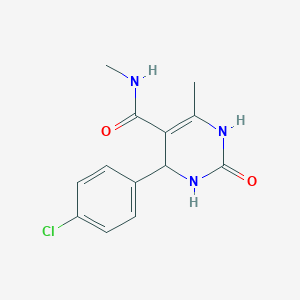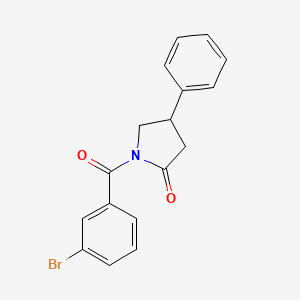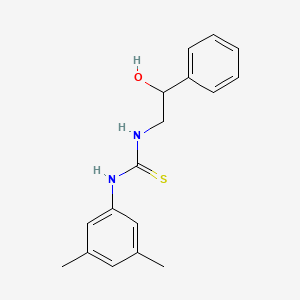
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Descripción general
Descripción
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical studies, and it is currently undergoing clinical trials.
Mecanismo De Acción
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells, and it plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. This compound also inhibits the proliferation and activation of T cells and B cells, which are key players in the immune response. In clinical trials, this compound has been shown to improve disease activity scores and reduce the need for other immunosuppressive therapies in patients with rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for easy administration in preclinical and clinical studies. One limitation of this compound is its potential to increase the risk of infections, as JAK3 is involved in the immune response. Another limitation is its potential to cause lymphopenia, a reduction in the number of lymphocytes, which can increase the risk of opportunistic infections.
Direcciones Futuras
For 4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include further clinical trials to evaluate its safety and efficacy in treating autoimmune diseases. Other potential applications for this compound include the treatment of graft-versus-host disease, a complication of bone marrow transplantation, and the prevention of organ transplant rejection. Additionally, this compound may have a role in the treatment of certain types of cancer, as JAK3 is involved in the signaling pathways of some cancer cells.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a rat model of collagen-induced arthritis, this compound was shown to reduce joint inflammation and destruction. In a mouse model of psoriasis, this compound was shown to decrease skin inflammation and hyperproliferation. In a mouse model of inflammatory bowel disease, this compound was shown to reduce intestinal inflammation and improve histological scores.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWQLSYTFYXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3987564.png)
![N-cyclohexyl-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3987567.png)

![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987576.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987589.png)
![4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3987594.png)
![N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3987601.png)
![6-methoxy-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3987608.png)
![N-(4-nitrophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3987627.png)
![4-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987631.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-1-methyl-1H-imidazole-2-carboxamide](/img/structure/B3987633.png)


![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)